molecular formula C29H29N5O3 B2598391 N-(4-butylphenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1185083-28-6

N-(4-butylphenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No. B2598391
CAS RN: 1185083-28-6
M. Wt: 495.583
InChI Key: FZPGMZDGXKQJEX-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C29H29N5O3 and its molecular weight is 495.583. The purity is usually 95%.
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Scientific Research Applications

Diversified Synthesis Methods

Research demonstrates innovative synthesis methods for triazoloquinoxaline derivatives, which are crucial for the development of complex fused tricyclic scaffolds. These methods enable the creation of structurally varied compounds through readily available materials, offering rapid access to new molecules for further investigation (An et al., 2017).

Potential Therapeutic Applications

Several studies have evaluated the positive inotropic activity of triazoloquinoxaline derivatives, suggesting their potential as heart failure treatments. These compounds have shown favorable activity in preclinical models, indicating their potential for further development into therapeutic agents (Zhang et al., 2008; Wu et al., 2012).

Anticancer Activity

Research into triazolo[4,3-a]-quinoline derivatives has uncovered compounds with significant anticancer activity. These studies highlight the importance of structural features in determining the efficacy against cancer cell lines, providing a foundation for the design of new anticancer agents (Reddy et al., 2015).

Anticonvulsant Properties

The development of novel quinoxaline derivatives with anticonvulsant properties has been a focus of research, demonstrating the potential of these compounds in treating seizures. This area of research holds promise for the discovery of new therapeutic options for epilepsy (Alswah et al., 2013).

Molecular Design and Selectivity

Studies on triazoloquinoxaline derivatives as adenosine receptor antagonists have produced potent and selective compounds. These findings are significant for the development of drugs targeting adenosine receptors, which play a role in various physiological and pathological processes (Catarzi et al., 2005).

properties

IUPAC Name

N-(4-butylphenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3/c1-4-5-10-21-14-16-22(17-15-21)30-26(35)18-33-29(36)34-24-12-7-6-11-23(24)31-28(27(34)32-33)37-25-13-8-9-19(2)20(25)3/h6-9,11-17H,4-5,10,18H2,1-3H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPGMZDGXKQJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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